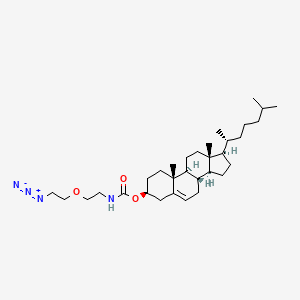

Cholesterol-PEG-azide (MW 1000)

Beschreibung

BenchChem offers high-quality Cholesterol-PEG-azide (MW 1000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholesterol-PEG-azide (MW 1000) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C32H54N4O3 |

|---|---|

Molekulargewicht |

542.8 g/mol |

IUPAC-Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate |

InChI |

InChI=1S/C32H54N4O3/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-21-25(39-30(37)34-17-19-38-20-18-35-36-33)13-15-31(24,4)29(26)14-16-32(27,28)5/h9,22-23,25-29H,6-8,10-21H2,1-5H3,(H,34,37)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 |

InChI-Schlüssel |

LFMXSZFLNMMVQM-PTHRTHQKSA-N |

Isomerische SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCOCCN=[N+]=[N-])C)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCOCCN=[N+]=[N-])C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis of Cholesterol-PEG-Azide

This guide provides a comprehensive overview of the synthesis of Cholesterol-Polyethylene Glycol-Azide (Cholesterol-PEG-N3), a critical component in drug delivery systems and bioconjugation. The protocols detailed below are based on established methodologies, emphasizing the creation of a stable ether linkage between cholesterol and the PEG spacer, culminating in a terminal azide group ready for "click" chemistry applications.

Synthetic Strategy Overview

The synthesis of Cholesterol-PEG-Azide is a multi-step process. The preferred strategy detailed here avoids easily hydrolyzed ester bonds in favor of a more stable ether linkage.[1][2] This enhances the stability of the final conjugate, a crucial attribute for in vivo applications. The overall workflow can be summarized as follows:

-

Activation of Cholesterol: The hydroxyl group of cholesterol is activated to facilitate the attachment of the PEG linker. A common method is tosylation.

-

PEGylation: The activated cholesterol is reacted with a PEG molecule to form a Cholesterol-PEG-Hydroxyl (Cholesterol-PEG-OH) conjugate. An iterative approach using tetraethylene glycol macrocyclic sulfate allows for the synthesis of well-defined PEG chain lengths.[3][4]

-

Activation of the Terminal Hydroxyl Group: The terminal hydroxyl group of the Cholesterol-PEG-OH is converted into a good leaving group, typically a mesylate.

-

Azidation: The mesylate group is displaced by an azide group through nucleophilic substitution.

Below is a visual representation of this synthetic workflow.

Detailed Experimental Protocols

Materials

-

Cholesterol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Tetraethylene glycol (TEG) or Tetraethylene glycol macrocyclic sulfate

-

Sodium hydride (NaH)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium azide (NaN3)

-

Anhydrous solvents (Dichloromethane (DCM), Dimethylformamide (DMF), 1,4-Dioxane, Ethanol)

-

Reagents for purification (e.g., silica gel for column chromatography)

Protocol 1: Synthesis of Cholesterol-PEG-OH

This protocol is adapted from a Williamson-type ether synthesis.[3][4]

-

Tosylation of Cholesterol:

-

Dissolve cholesterol (1 eq.) in pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.).

-

Stir the reaction overnight at room temperature.

-

Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting cholesteryl p-toluenesulfonate by column chromatography.

-

-

PEGylation:

-

Dissolve cholesteryl p-toluenesulfonate (1 eq.) and a large excess of tetraethylene glycol (TEG) in 1,4-dioxane.

-

Heat the mixture to reflux and stir for 24-48 hours.

-

After cooling, remove the excess TEG under vacuum.

-

Purify the Cholesterol-PEG4-OH product by column chromatography.

-

An alternative and more controlled method for PEGylation involves the iterative addition of tetraethylene glycol macrocyclic sulfate, which allows for the synthesis of Cholesterol-PEGn-OH with varying PEG chain lengths (n=4, 8, 12, 16, 20) with high purity and low polydispersity.[3][4]

Protocol 2: Conversion of Cholesterol-PEG-OH to Cholesterol-PEG-Azide

This two-step protocol is a general method for the conversion of a terminal hydroxyl group to an azide.[5][6]

-

Mesylation of Cholesterol-PEG-OH:

-

Dissolve Cholesterol-PEG-OH (1 eq.) in anhydrous DCM.

-

Add triethylamine (TEA) (1.5 eq.) and cool the mixture to 0 °C.

-

Slowly add methanesulfonyl chloride (MsCl) (1.2 eq.).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Cholesterol-PEG-OMs.

-

-

Azidation of Cholesterol-PEG-OMs:

-

Dissolve the Cholesterol-PEG-OMs (1 eq.) in DMF or ethanol.

-

Add sodium azide (NaN3) (3-5 eq.).

-

Heat the mixture to 60-80 °C and stir for 12-24 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with water to remove excess NaN3 and salts.

-

Dry the organic phase and concentrate to yield the final product, Cholesterol-PEG-Azide.

-

Further purification can be performed by column chromatography if necessary.

-

References

- 1. scribd.com [scribd.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Purification of Cholesterol-PEG-azide 1000 Da

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purification methodologies for Cholesterol-PEG-azide 1000 Da, a critical component in bioconjugation and drug delivery systems. The purity of this amphiphilic molecule is paramount for the efficacy, reproducibility, and safety of subsequent applications, including the formation of liposomes, micelles, and antibody-drug conjugates. This document outlines common purification techniques, provides detailed experimental protocols, and presents quantitative data to aid researchers in achieving high-purity Cholesterol-PEG-azide 1000 Da.

Introduction to Cholesterol-PEG-azide 1000 Da

Cholesterol-PEG-azide 1000 Da is a heterobifunctional linker composed of a hydrophobic cholesterol anchor, a hydrophilic polyethylene glycol (PEG) spacer of approximately 1000 Da, and a terminal azide group. The cholesterol moiety facilitates insertion into lipid bilayers, while the PEG chain provides stealth properties, reducing immunogenicity and prolonging circulation times of drug delivery vehicles. The azide group allows for covalent attachment to alkyne-containing molecules via "click" chemistry, a highly efficient and specific conjugation reaction. Given its role in targeted drug delivery, achieving high purity is essential to eliminate side products and unreacted starting materials that could interfere with downstream applications.

Purification Methodologies

The purification of Cholesterol-PEG-azide 1000 Da primarily relies on chromatographic techniques that separate the target molecule from impurities based on differences in polarity and size. The most common and effective methods include flash chromatography, size exclusion chromatography (SEC), and dialysis.

Flash Chromatography: This technique is a rapid form of column chromatography that utilizes a stationary phase, typically silica gel, and a mobile phase of organic solvents. Separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases. For Cholesterol-PEG derivatives, a gradient of a polar solvent in a nonpolar solvent is often employed.

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. The stationary phase consists of porous beads. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later. This method is particularly useful for removing smaller impurities such as unreacted PEG-azide or other small-molecule reagents.

Dialysis: This membrane-based technique separates molecules based on size by selective diffusion through a semi-permeable membrane with a defined molecular weight cut-off (MWCO). It is effective for removing small molecule impurities and for buffer exchange.

Data Presentation

The following tables summarize quantitative data for the purification of Cholesterol-PEG derivatives, providing an indication of the expected purity and yield from different methods.

| Purification Method | Compound | Purity (%) | Yield (%) | Analytical Method | Reference |

| Flash Chromatography | Chol-PEG8 | 99 | 83 | UPLC-MS | [1][2] |

| Flash Chromatography | Chol-PEG16 | 99.5 | 57 | HPLC | [1] |

| Flash Chromatography | Chol-PEG4 | >95 | - | UPLC-PDA-ELSD-MS | [1][2] |

Experimental Protocols

Protocol 1: Flash Chromatography Purification of Cholesterol-PEG-azide 1000 Da

This protocol is a generalized procedure based on the successful purification of similar Cholesterol-PEG derivatives.[1][2]

Objective: To purify Cholesterol-PEG-azide 1000 Da from a crude reaction mixture.

Materials:

-

Crude Cholesterol-PEG-azide 1000 Da

-

Silica gel (stationary phase)

-

Dichloromethane (DCM) (solvent)

-

Ethanol (EtOH) or Methanol (MeOH) (polar solvent)

-

Flash chromatography system

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Procedure:

-

Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane.

-

Column Packing: Pack a flash chromatography column with silica gel using a slurry method with dichloromethane.

-

Loading: Load the dissolved sample onto the column.

-

Elution: Begin elution with 100% dichloromethane. Gradually increase the polarity of the mobile phase by introducing a gradient of ethanol or methanol. A typical gradient might be from 0% to 20% ethanol in dichloromethane.[1][2]

-

Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography.

-

Purity Analysis: Pool the fractions containing the pure product and confirm purity using an appropriate analytical technique such as UPLC-MS or HPLC. A purity of >95% is generally expected.[1][2]

-

Solvent Removal: Concentrate the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified Cholesterol-PEG-azide 1000 Da as a white solid or oil.[1][2]

Protocol 2: Size Exclusion Chromatography (SEC)

Objective: To remove small molecule impurities from a partially purified Cholesterol-PEG-azide 1000 Da sample.

Materials:

-

Partially purified Cholesterol-PEG-azide 1000 Da

-

SEC column with an appropriate molecular weight range

-

Mobile phase (e.g., tetrahydrofuran (THF) or an aqueous buffer)

-

HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)

Procedure:

-

System Equilibration: Equilibrate the SEC column with the chosen mobile phase until a stable baseline is achieved.

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Injection: Inject the sample onto the column.

-

Elution: Elute the sample with the mobile phase at a constant flow rate.

-

Fraction Collection: Collect fractions corresponding to the peak of the Cholesterol-PEG-azide 1000 Da.

-

Analysis: Analyze the collected fractions for purity.

Protocol 3: Dialysis

Objective: To remove small molecule impurities and salts from the Cholesterol-PEG-azide 1000 Da product.

Materials:

-

Cholesterol-PEG-azide 1000 Da solution

-

Dialysis tubing or cassette with a suitable MWCO (e.g., 500 Da)

-

Large volume of dialysis buffer (e.g., deionized water or a specific buffer)

-

Stir plate and stir bar

Procedure:

-

Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions.

-

Sample Loading: Load the sample into the dialysis tubing or cassette.

-

Dialysis: Immerse the sealed tubing/cassette in a large volume of the dialysis buffer (at least 100 times the sample volume). Stir the buffer gently.

-

Buffer Exchange: Change the dialysis buffer several times over 24-48 hours to ensure complete removal of small molecules.

-

Sample Recovery: Recover the purified sample from the dialysis tubing/cassette.

-

Lyophilization: If the sample is in an aqueous buffer, it can be lyophilized to obtain a solid product.

Mandatory Visualizations

Caption: General purification workflow for Cholesterol-PEG-azide 1000 Da.

Caption: Step-by-step process for flash chromatography purification.

References

An In-depth Technical Guide to the NMR Characterization of Cholesterol-PEG-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of Cholesterol-Polyethylene Glycol-azide (Cholesterol-PEG-azide). This powerful analytical technique is essential for confirming the successful synthesis and purity of this amphiphilic macromolecule, which is widely utilized in drug delivery systems, particularly in the formation of liposomes and micelles for targeted therapies. This document outlines the expected ¹H and ¹³C NMR spectral data, provides detailed experimental protocols for synthesis and analysis, and includes visual diagrams to illustrate key processes and structures.

Introduction to Cholesterol-PEG-azide

Cholesterol-PEG-azide is a key building block in the field of bioconjugation and drug delivery. It consists of a hydrophobic cholesterol anchor, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal azide group. The cholesterol moiety facilitates insertion into lipid bilayers, while the PEG chain provides a stealth-like character, reducing opsonization and prolonging circulation time. The azide functionality allows for facile and specific conjugation to a wide variety of molecules, such as targeting ligands or therapeutic agents, via "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Accurate structural characterization is paramount to ensure the quality and efficacy of drug delivery systems based on Cholesterol-PEG-azide. NMR spectroscopy is the most definitive method for this purpose, providing detailed information about the molecular structure and the successful incorporation of all three key components.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts for the characteristic protons and carbons of Cholesterol-PEG-azide. These values are based on the analysis of the individual components and related structures. The exact chemical shifts may vary slightly depending on the solvent, the length of the PEG chain, and the specific linkage chemistry (e.g., ether or ester) between the cholesterol and PEG moieties.

¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for Cholesterol-PEG-azide

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~5.35 | br s | C6-H of cholesterol |

| ~3.64 | s | -O-CH₂-CH₂-O- of PEG repeating units |

| ~3.38 | t | -CH₂-N₃ (protons adjacent to azide) |

| ~3.15 | m | C3-H of cholesterol (ether linkage) |

| 0.68 - 2.35 | m | Other cholesterol protons |

Note: The chemical shift of the C3-H proton of cholesterol is highly dependent on the nature of the linkage to the PEG chain. For an ether linkage, it is expected to be around 3.15 ppm. For an ester linkage, it would be shifted further downfield to approximately 4.6 ppm.

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for Cholesterol-PEG-azide

| Chemical Shift (δ, ppm) | Assignment |

| ~140.7 | C5 of cholesterol |

| ~121.7 | C6 of cholesterol |

| ~79.9 | C3 of cholesterol (ether linkage) |

| ~70.5 | -O-CH₂-CH₂-O- of PEG repeating units |

| ~50.1 | -CH₂-N₃ (carbon adjacent to azide) |

| 11.8 - 56.8 | Other cholesterol carbons |

Experimental Protocols

This section details the methodologies for the synthesis of Cholesterol-PEG-azide and its subsequent NMR analysis.

Synthesis of Cholesterol-PEG-azide (via Ether Linkage)

This protocol describes a common method for synthesizing Cholesterol-PEG-azide involving the tosylation of Cholesterol-PEG-OH followed by azidation.

Materials:

-

Cholesterol-PEG-OH

-

Toluene

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Azeotropic Dehydration: Dissolve Cholesterol-PEG-OH in toluene and perform azeotropic distillation using a Dean-Stark apparatus to remove any residual water.

-

Tosylation:

-

Dry the Cholesterol-PEG-OH residue under high vacuum.

-

Dissolve the dried product in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) dissolved in a small amount of anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain Cholesterol-PEG-OTs.

-

-

Azidation:

-

Dissolve the Cholesterol-PEG-OTs in anhydrous DMF.

-

Add sodium azide (5-10 equivalents) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir overnight under an inert atmosphere.

-

After cooling to room temperature, precipitate the product by adding the reaction mixture to cold diethyl ether.

-

Collect the precipitate by filtration and wash with diethyl ether.

-

Purify the product by dialysis against deionized water or by size exclusion chromatography.

-

Lyophilize the purified solution to obtain Cholesterol-PEG-azide as a white solid.

-

NMR Sample Preparation and Analysis

Materials:

-

Cholesterol-PEG-azide

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the lyophilized Cholesterol-PEG-azide directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Cholesterol-PEG-azide is generally soluble in chlorinated solvents and DMSO.

-

Cap the NMR tube and vortex gently until the sample is fully dissolved. A clear, homogeneous solution should be obtained.

-

-

NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to aid in the assignment of carbon signals.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the molecular structure of Cholesterol-PEG-azide.

Caption: Synthetic workflow for Cholesterol-PEG-azide.

Caption: Molecular structure of Cholesterol-PEG-azide.

Conclusion

The NMR characterization of Cholesterol-PEG-azide is a critical step in the quality control process for the development of advanced drug delivery systems. By utilizing ¹H and ¹³C NMR spectroscopy, researchers can definitively confirm the structure of the synthesized conjugate, ensuring the presence of the cholesterol anchor, the PEG spacer, and the reactive azide terminus. The detailed protocols and spectral data provided in this guide serve as a valuable resource for scientists and professionals working in the field of drug development and nanomedicine.

Mass Spectrometry of Cholesterol-PEG-Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of Cholesterol-PEG-azide (Chol-PEG-N₃), a critical amphiphilic polymer used extensively in drug delivery systems, particularly in the formation of liposomes and nanoparticles. Understanding the structural integrity and purity of these conjugates is paramount for the efficacy and safety of novel therapeutics. Mass spectrometry serves as a cornerstone analytical technique for the characterization of these complex molecules.

Introduction to Cholesterol-PEG-Azide

Cholesterol-PEG-azide is a biocompatible lipid-polymer conjugate that combines the hydrophobic cholesterol anchor with a hydrophilic polyethylene glycol (PEG) spacer, terminating in a reactive azide group. This structure facilitates the self-assembly into lipid bilayers and allows for further functionalization via "click chemistry". The PEG chain length can be varied to modulate the pharmacokinetic properties of the drug delivery system. Accurate determination of the molecular weight and confirmation of the chemical structure are essential for quality control.

Mass Spectrometric Approaches

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful techniques for the analysis of Cholesterol-PEG-azide. ESI is often coupled with liquid chromatography (LC) for online separation and analysis, providing information on purity and polydispersity. MALDI, on the other hand, is a rapid and sensitive method, particularly useful for determining the overall molecular weight distribution of the polymer.

Expected Ionization and Fragmentation

In positive-ion mode ESI-MS, Cholesterol-PEG-azide typically forms protonated molecules [M+H]⁺ and sodium adducts [M+Na]⁺. Due to the polydisperse nature of the PEG chain, a distribution of ions, each differing by the mass of a single ethylene glycol unit (44.026 Da), is expected.

The fragmentation of Cholesterol-PEG-azide in tandem mass spectrometry (MS/MS) is predicted to occur at two primary locations: the cholesterol moiety and the azide terminus.

-

Cholesterol Backbone Fragmentation: The cholesterol portion of the molecule is known to undergo a characteristic fragmentation, resulting in a prominent cholestadiene fragment ion at an m/z of 369.35.[1] This ion is formed through the loss of the PEG-azide chain and a molecule of water.

-

PEG Chain Fragmentation: The PEG linker can undergo fragmentation, leading to a series of ions separated by 44.026 Da.

-

Azide Group Fragmentation: The terminal azide group is known to be labile under certain MS conditions and can undergo a neutral loss of nitrogen gas (N₂), corresponding to a mass difference of 28.006 Da.[2]

Quantitative Data

The table below presents high-resolution mass spectrometry data for a series of Cholesterol-PEG conjugates. While this data is for hydroxyl- and methoxy-terminated PEG chains, it provides a strong basis for predicting the mass of azide-terminated analogues. The expected masses for Cholesterol-PEG-azide have been calculated and included for reference.

| Compound | Formula | Calculated Mass [M+H]⁺ (Da) | Found Mass [M+H]⁺ (Da) | Calculated Mass [M+Na]⁺ (Da) | Found Mass [M+Na]⁺ (Da) | Reference |

| Cholesterol-PEG₄-OH | C₃₅H₆₂O₅ | 563.4670 | 563.4679 | 585.4490 | - | [3] |

| Cholesterol-PEG₈-OH | C₄₃H₇₈O₉ | 739.5719 | 739.5737 | 761.5538 | - | [3] |

| Cholesterol-PEG₈-OCH₃ | C₄₄H₈₀O₉ | 753.5875 | 753.5889 | 775.5695 | - | [3] |

| Cholesterol-PEG₁₂-OH | C₅₁H₉₄O₁₃ | 915.6767 | 915.6782 | 937.6587 | 937.6611 | [3] |

| Cholesterol-PEG₄-N₃ (Predicted) | C₃₅H₆₁N₃O₄ | 588.4738 | - | 610.4558 | - | |

| Cholesterol-PEG₈-N₃ (Predicted) | C₄₃H₇₇N₃O₈ | 764.5787 | - | 786.5606 | - | |

| Cholesterol-PEG₁₂-N₃ (Predicted) | C₅₁H₉₃N₃O₁₂ | 940.6836 | - | 962.6655 | - |

Experimental Protocols

The following are generalized protocols for the mass spectrometric analysis of Cholesterol-PEG-azide, based on established methods for PEGylated lipids.[4][5]

Sample Preparation

-

Dissolution: Dissolve the Cholesterol-PEG-azide sample in a suitable organic solvent such as methanol, isopropanol, or a mixture of chloroform and methanol to a final concentration of 10-100 µg/mL.

-

Dilution for ESI-MS: Further dilute the sample solution with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

-

Matrix Preparation for MALDI-MS: For MALDI analysis, mix the sample solution with a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid) in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

ESI-MS/MS Method

-

Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument is recommended.

-

Ionization Mode: Positive ion mode.

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min or via LC introduction.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 100 - 150 °C.

-

Full Scan (MS1): Acquire spectra over an m/z range that encompasses the expected molecular weight distribution of the sample (e.g., m/z 500-2000).

-

Tandem MS (MS2): Select the protonated or sodiated parent ions for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Use a normalized collision energy in the range of 20-40 eV.

MALDI-TOF MS Method

-

Instrumentation: A MALDI-TOF mass spectrometer.

-

Ionization Mode: Positive ion reflectron mode.

-

Laser: Nitrogen laser (337 nm).

-

Laser Fluence: Use the minimum laser energy necessary to obtain good signal intensity and resolution.

-

Mass Range: Acquire spectra over a broad mass range to observe the full polymer distribution.

Data Analysis

The acquired mass spectra should be processed to identify the parent ions and their fragment ions. For ESI-MS data of these polydisperse samples, deconvolution of the multiply charged species may be necessary to determine the neutral mass distribution. High-resolution data allows for the confirmation of elemental composition based on accurate mass measurements.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the mass spectrometric analysis of Cholesterol-PEG-azide.

Predicted Fragmentation Pathway

Caption: Predicted fragmentation pathways for Cholesterol-PEG-azide in tandem mass spectrometry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Cholesterol-PEG-Azide

This technical guide provides a comprehensive overview of the core physicochemical properties of Cholesterol-Polyethylene Glycol-Azide (Cholesterol-PEG-azide). It is intended for researchers, scientists, and drug development professionals working with this amphiphilic polymer in areas such as drug delivery, nanoparticle formulation, and bioconjugation. This document consolidates available data on its material properties, self-assembly characteristics, and biological interactions, supported by detailed experimental protocols and visualizations.

Core Physicochemical Properties

Cholesterol-PEG-azide is a biocompatible, amphiphilic copolymer consisting of a hydrophobic cholesterol anchor and a hydrophilic polyethylene glycol (PEG) chain, terminated with a reactive azide group. This structure allows for the formation of micelles and the functionalization of liposomes, making it a valuable tool in drug delivery and nanotechnology.[1][2] The azide group provides a versatile handle for "click chemistry" reactions, enabling the conjugation of various molecules such as targeting ligands or imaging agents.[3]

General Properties

The physical appearance of Cholesterol-PEG-azide is dependent on the molecular weight of the PEG chain, ranging from a white to off-white solid to a semi-solid or waxy substance for lower molecular weight PEGs.[2][3]

Table 1: General Physicochemical Properties of Cholesterol-PEG-Azide

| Property | Description | Citations |

| Appearance | White to off-white solid or semi-solid, depending on PEG molecular weight. | [3] |

| Solubility | Soluble in water (up to 10 mg/mL, clear solution), chloroform, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and methylene chloride. Less soluble in alcohol and toluene. Insoluble in ether. | [3][4] |

| Stability & Storage | Sensitive to moisture and temperature. Should be stored at -20°C under an inert gas (Nitrogen or Argon) and desiccated. Avoid frequent freeze-thaw cycles. | [1] |

| Functional Groups | Hydrophobic cholesterol anchor, hydrophilic PEG chain, and a reactive azide (-N3) group. | [3] |

| Linkage Type | The cholesterol and PEG moieties are typically linked via a stable ether or amide bond, which is resistant to hydrolysis. | [2] |

Molecular Weight and Polydispersity

Cholesterol-PEG-azide is commercially available in a range of PEG molecular weights, typically from 600 Da to 20,000 Da.[3] The polydispersity index (PDI) of the PEG chain is a critical parameter, indicating the heterogeneity of the polymer chain lengths. For linear PEG derivatives, the PDI is typically low, in the range of 1.02 to 1.05, signifying a narrow molecular weight distribution.[2][4]

Table 2: Available Molecular Weights and Polydispersity Index

| Parameter | Value | Citations |

| Available PEG Molecular Weights (Da) | 600, 1000, 2000, 3400, 5000, 10000, 20000 | [3] |

| Polydispersity Index (PDI) | 1.02 - 1.05 (for linear PEG) | [2][4] |

Self-Assembly and Micellar Characteristics

The amphiphilic nature of Cholesterol-PEG-azide drives its self-assembly in aqueous solutions to form micelles. These core-shell structures consist of a hydrophobic core formed by the cholesterol moieties, which can encapsulate lipophilic drugs, and a hydrophilic PEG corona that provides steric stabilization and biocompatibility.[5]

Critical Micelle Concentration (CMC)

Particle Size and Zeta Potential

The size and surface charge of the resulting nanoparticles are crucial for their biological fate. For Cholesterol-PEG2000, micelles with a diameter of 20-30 nm and a nearly neutral surface charge have been reported.[6] The neutral surface charge, conferred by the PEG corona, helps to reduce non-specific interactions with proteins and cells, prolonging circulation time.

Table 3: Micellar Characteristics of Cholesterol-PEG Conjugates

| Parameter | Value | Citations |

| Particle Size (Diameter) | 20 - 30 nm (for Cholesterol-PEG2000 micelles) | [6] |

| Zeta Potential | Nearly Neutral | [6] |

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Pyrene Fluorescence Assay

This method relies on the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment. In an aqueous solution, pyrene has a specific emission spectrum. Upon micelle formation, pyrene partitions into the hydrophobic core, leading to a change in its fluorescence spectrum, specifically the ratio of the first and third vibronic peaks (I1/I3).

Protocol:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol) at a concentration of approximately 1x10⁻² M.

-

Prepare a series of aqueous solutions of Cholesterol-PEG-azide with varying concentrations, bracketing the expected CMC.

-

Add a small aliquot of the pyrene stock solution to each polymer solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M. Ensure the organic solvent volume is minimal (<1%) to not affect micellization.

-

Allow the solutions to equilibrate for several hours or overnight in the dark to ensure complete partitioning of pyrene.

-

Measure the fluorescence emission spectra of each sample using a spectrofluorometer. The excitation wavelength is typically around 334-339 nm, and the emission is scanned from approximately 350 to 500 nm.

-

Determine the intensity of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

Plot the ratio of I1/I3 as a function of the logarithm of the Cholesterol-PEG-azide concentration.

-

The CMC is determined as the concentration at the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I1/I3 ratio is observed.[7][8]

References

- 1. Cholesterol-PEG-Azide - CD Bioparticles [cd-bioparticles.net]

- 2. creativepegworks.com [creativepegworks.com]

- 3. nanocs.net [nanocs.net]

- 4. creativepegworks.com [creativepegworks.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of Aβ Aggregation by Cholesterol-End-Modified PEG Vesicles and Micelles | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Solubility Profile of Cholesterol-PEG-Azide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Cholesterol-PEG-azide (Chol-PEG-N3) in various organic solvents. This information is critical for the successful design and execution of experiments in drug delivery, bioconjugation, and nanotechnology, where precise control over the dissolution and behavior of PEGylated cholesterol derivatives is paramount.

Core Concept: Understanding the Solubility of Amphiphilic Cholesterol-PEG-Azide

Cholesterol-PEG-azide is an amphiphilic molecule, possessing both a hydrophobic cholesterol moiety and a hydrophilic polyethylene glycol (PEG) chain terminated with a reactive azide group. This dual nature dictates its solubility, which is influenced by the molecular weight of the PEG chain and the specific organic solvent used. The cholesterol portion enhances affinity for lipidic structures, while the PEG chain can improve solubility in aqueous and some organic media.[]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for Cholesterol-PEG-azide in various organic solvents. It is important to note that the molecular weight of the PEG chain can significantly impact solubility.

| Organic Solvent | Chemical Formula | Solubility | Molecular Weight (Da) | Source(s) |

| Chloroform | CHCl₃ | Soluble, 10 mg/mL (clear solution) | 600 - 20,000 | [2][3][4] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | 3,400 | [2][4] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | 3,400 | [2][4] |

| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | Soluble, 10 mg/mL (clear solution) | 600 - 20,000 | [2][3][4] |

| Alcohol (general) | R-OH | Less Soluble | 3,400 | [2][4] |

| Toluene | C₇H₈ | Less Soluble | 3,400 | [2][4] |

| Ether | R-O-R' | Not Soluble | 3,400 | [2][4] |

| Water | H₂O | Soluble, 10 mg/mL (clear solution) | 600 - 20,000 | [2][3][4][5][6] |

Experimental Protocol: Determination of Cholesterol-PEG-Azide Solubility

The following is a generalized protocol for determining the solubility of Cholesterol-PEG-azide in an organic solvent of interest. This method is based on the principle of preparing saturated solutions and quantifying the dissolved solute.

Materials:

-

Cholesterol-PEG-azide (of known molecular weight)

-

Organic solvent of interest (analytical grade or higher)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Analytical balance

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer for quantification.

Procedure:

-

Preparation of Stock Solutions (for Quantification):

-

Accurately weigh a known amount of Cholesterol-PEG-azide and dissolve it in a solvent in which it is highly soluble (e.g., chloroform or DMSO) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution to various known concentrations.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of Cholesterol-PEG-azide to a pre-weighed vial. The amount should be more than what is expected to dissolve.

-

Add a known volume (e.g., 1 mL) of the organic solvent of interest to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15 minutes) to pellet the undissolved Cholesterol-PEG-azide.

-

-

Quantification of Dissolved Solute:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent if necessary to bring the concentration within the range of the calibration standards.

-

Analyze the diluted supernatant using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved Cholesterol-PEG-azide.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of Cholesterol-PEG-azide in the sample.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or other desired units based on the measured concentration and any dilution factors used.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of Cholesterol-PEG-azide.

References

Navigating the Self-Assembly of Cholesterol-PEG-Azide: A Technical Guide to Critical Micelle Concentration

For Immediate Release

In the landscape of advanced drug delivery and bioconjugation, Cholesterol-PEG-azide (Chol-PEG-N3) has emerged as a critical amphiphilic molecule. Its unique architecture, combining the lipophilic cholesterol anchor with a hydrophilic polyethylene glycol (PEG) spacer terminating in a reactive azide group, enables the formation of functionalized micelles. These self-assembled nanostructures serve as versatile platforms for encapsulating hydrophobic drugs, targeted delivery, and "click" chemistry applications.[1][2][3][4] A fundamental parameter governing the utility of these micelles is the Critical Micelle Concentration (CMC), the concentration at which micellization spontaneously occurs. This technical guide provides an in-depth exploration of the CMC of Cholesterol-PEG-azide, offering researchers, scientists, and drug development professionals a comprehensive resource on its determination and the factors influencing its value.

While specific CMC values for Cholesterol-PEG-azide are not extensively documented in publicly available literature, we can infer typical ranges and influential factors from analogous cholesterol-PEG conjugates and other PEGylated lipids.[5] The CMC is a crucial attribute as it dictates the stability of the micelles upon dilution in physiological environments.

Factors Influencing the Critical Micelle Concentration

The CMC of Cholesterol-PEG-azide is not a fixed value but is influenced by a confluence of structural and environmental factors. Understanding these variables is paramount for the rational design and application of these micelles.

| Factor | Influence on CMC | Rationale |

| PEG Chain Length | An increase in PEG chain length generally leads to a higher CMC. | The longer hydrophilic PEG chain increases the overall water solubility of the molecule, thus requiring a higher concentration for aggregation to become favorable.[6][7] |

| Cholesterol Moiety | The inherent hydrophobicity of cholesterol significantly lowers the CMC. | Cholesterol's strong tendency to escape the aqueous environment drives the self-assembly process at lower concentrations.[7] |

| Temperature | The effect of temperature can be complex. For many non-ionic surfactants, an increase in temperature can lead to a decrease in CMC up to a certain point (the cloud point). | Increased temperature can enhance the hydrophobic effect by disrupting the structured water around the hydrophobic cholesterol tail, thereby promoting micellization. However, at very high temperatures, the hydration of the PEG chains can decrease, which might increase the CMC.[7][8] |

| Presence of Electrolytes | The addition of salts to solutions of ionic surfactants typically decreases the CMC. For non-ionic surfactants like Cholesterol-PEG-azide, the effect is generally minimal but can lead to a slight decrease. | Electrolytes can reduce the hydration shell around the PEG chains, slightly favoring micelle formation.[7][9] |

| pH | The CMC of Cholesterol-PEG-azide is largely independent of pH. | The molecule lacks ionizable groups, making its self-assembly behavior stable across a wide pH range.[8] |

| Organic Additives | The presence of organic co-solvents can significantly increase the CMC. | Organic solvents can increase the solubility of the cholesterol moiety in the bulk solution, thus disfavoring micelle formation.[7] |

Experimental Determination of Critical Micelle Concentration

Several robust experimental techniques are employed to determine the CMC of amphiphilic molecules like Cholesterol-PEG-azide. The most common methods rely on detecting a sharp change in a physical property of the solution as a function of concentration.

Fluorescence Spectroscopy using a Hydrophobic Probe

This is one of the most sensitive and widely used methods. It involves the use of a fluorescent probe, such as pyrene, which exhibits a change in its fluorescence spectrum upon partitioning from a polar aqueous environment to the non-polar core of a micelle.

Detailed Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Cholesterol-PEG-azide in a suitable solvent (e.g., ultrapure water, PBS).

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

-

-

Sample Preparation:

-

Prepare a series of vials with varying concentrations of Cholesterol-PEG-azide, bracketing the expected CMC.

-

Add a small aliquot of the pyrene stock solution to each vial.

-

Evaporate the organic solvent completely, leaving a thin film of pyrene.

-

Add the corresponding Cholesterol-PEG-azide solution to each vial to achieve a final pyrene concentration of approximately 10⁻⁶ M.

-

Allow the solutions to equilibrate, typically for several hours or overnight, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectrum of each sample using a spectrofluorometer.

-

For pyrene, the excitation wavelength is typically set around 335 nm.

-

Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the emission spectrum, which are typically around 373 nm and 384 nm, respectively.

-

-

Data Analysis:

-

Calculate the ratio of the intensities (I₁/I₃) for each concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the Cholesterol-PEG-azide concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I₁/I₃ ratio is observed. This point can be determined by the intersection of the two linear portions of the plot.

-

Surface Tension Measurement

This classical method is based on the principle that surfactants lower the surface tension of a solvent.

Detailed Protocol:

-

Solution Preparation:

-

Prepare a series of aqueous solutions of Cholesterol-PEG-azide with increasing concentrations.

-

-

Surface Tension Measurement:

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Ensure the equipment is properly calibrated and the temperature is controlled.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the Cholesterol-PEG-azide concentration.

-

Initially, the surface tension will decrease linearly with the log of the concentration.

-

At the CMC, the surface becomes saturated with the amphiphile, and the surface tension reaches a plateau.

-

The CMC is determined from the concentration at the point of intersection of the two linear regions of the plot.

-

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Cholesterol-PEG-Azide - CD Bioparticles [cd-bioparticles.net]

- 3. Cholesterol-PEG-N3 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 4. Cholesterol-PEG-Azide, MW 2,000 | BroadPharm [broadpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmacy180.com [pharmacy180.com]

- 8. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 9. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

The Amphiphilic Nature of Cholesterol-PEG-Azide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Cholesterol-PEG-azide's amphiphilic nature, a critical property for its application in advanced drug delivery systems. This document provides a comprehensive overview of its synthesis, physicochemical properties, and its interaction with cellular systems, complete with detailed experimental protocols and data presentation.

Introduction: The Dual Personality of a Powerful Molecule

Cholesterol-PEG-azide is a synthetic amphiphilic molecule that has garnered significant interest in the field of nanomedicine. Its unique structure, consisting of a hydrophobic cholesterol anchor, a hydrophilic polyethylene glycol (PEG) linker, and a reactive azide (N₃) group, allows it to spontaneously self-assemble in aqueous environments into core-shell nanostructures, such as micelles and liposomes. This behavior is central to its function as a versatile drug delivery vehicle.

The cholesterol moiety, a major component of animal cell membranes, provides a strong hydrophobic driving force for self-assembly and enhances the stability of the resulting nanoparticles. The PEG chain imparts hydrophilicity, creating a stealth-like corona that reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo. The terminal azide group serves as a chemical handle for "click chemistry," enabling the straightforward conjugation of targeting ligands, imaging agents, or other functional molecules. This trifecta of functionalities makes Cholesterol-PEG-azide a powerful tool for the development of targeted and effective therapeutics.

Physicochemical Properties

The amphiphilic character of Cholesterol-PEG-azide is defined by several key parameters. While specific values for Cholesterol-PEG-azide are not extensively reported in the literature and are dependent on the specific molecular weight of the PEG chain, this section outlines the critical properties and the methods for their determination.

Data Summary

| Property | Description | Method of Determination |

| Appearance | White to off-white solid or waxy substance.[1] | Visual Inspection |

| Solubility | Soluble in water, chloroform, and other organic solvents.[1][2] | Solubility Testing |

| Critical Micelle Concentration (CMC) | The concentration at which the molecules begin to self-assemble into micelles. This is a key indicator of the stability of the micelles in solution. | Fluorescence Spectroscopy (e.g., with pyrene probe)[3][4] |

| Hydrophilic-Lipophilic Balance (HLB) | A measure of the degree to which it is hydrophilic or lipophilic. This value helps in predicting its emulsifying properties. | Calculation based on molecular group contributions (Griffin's or Davies' method). |

| Micelle Size and Polydispersity Index (PDI) | The average diameter of the self-assembled micelles and the distribution of sizes. | Dynamic Light Scattering (DLS)[5] |

| Micelle Morphology | The shape and structure of the self-assembled micelles (e.g., spherical, worm-like). | Transmission Electron Microscopy (TEM)[5][6] |

Synthesis of Cholesterol-PEG-Azide

The synthesis of Cholesterol-PEG-azide is a multi-step process that can be achieved through various chemical strategies. A common and effective approach involves the modification of cholesterol, followed by PEGylation and the introduction of the azide group.

Synthetic Pathway

Caption: Synthetic route for Cholesterol-PEG-azide.

Experimental Protocol: Synthesis of Cholesterol-PEG-Azide

This protocol is a representative example and may require optimization based on the specific PEG molecular weight and desired scale.

Materials:

-

Cholesterol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

α-Hydroxy-ω-azido-poly(ethylene glycol) (HO-PEG-N₃) of desired molecular weight

-

Anhydrous solvents (Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Silica gel for column chromatography

Step 1: Synthesis of Cholesteryl Tosylate

-

Dissolve cholesterol (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield cholesteryl tosylate as a white solid.

Step 2: Synthesis of Azido-Cholesterol

-

Dissolve cholesteryl tosylate (1 equivalent) in anhydrous DMF under an inert atmosphere.

-

Add sodium azide (3 equivalents) to the solution.

-

Heat the reaction mixture to 80-90°C and stir for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and add water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude azido-cholesterol is often used in the next step without further purification.

Step 3: Synthesis of Cholesterol-PEG-Azide

-

Dissolve HO-PEG-N₃ (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Carefully add sodium hydride (1.5 equivalents) portion-wise at 0°C.

-

Allow the mixture to stir at room temperature for 1 hour to form the PEG-alkoxide.

-

In a separate flask, dissolve azido-cholesterol (1.2 equivalents) in anhydrous THF.

-

Slowly add the solution of azido-cholesterol to the PEG-alkoxide solution.

-

Heat the reaction mixture to reflux and stir for 48 hours.

-

Monitor the reaction by TLC or NMR.

-

After completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product by column chromatography on silica gel (e.g., using a DCM/methanol gradient) to obtain Cholesterol-PEG-azide.

Characterization of Self-Assembled Micelles

The amphiphilic nature of Cholesterol-PEG-azide drives its self-assembly into micelles in aqueous solutions. Proper characterization of these nanostructures is crucial for their application.

Experimental Workflow for Micelle Characterization

Caption: Workflow for the characterization of Cholesterol-PEG-azide micelles.

Experimental Protocols for Micelle Characterization

Protocol 4.2.1: Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

Principle: Pyrene is a hydrophobic fluorescent probe whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a change in the intensity ratio of specific emission peaks.

Materials:

-

Cholesterol-PEG-azide

-

Pyrene

-

Acetone (spectroscopic grade)

-

Phosphate-buffered saline (PBS) or other suitable aqueous buffer

-

Fluorometer

Procedure:

-

Prepare a stock solution of pyrene in acetone (e.g., 1x10⁻³ M).

-

Prepare a series of Cholesterol-PEG-azide solutions in the desired aqueous buffer with concentrations ranging from well below to well above the expected CMC (e.g., 1x10⁻⁷ to 1x10⁻³ M).

-

To each Cholesterol-PEG-azide solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M. The final concentration of acetone should be less than 1% to avoid affecting micellization.

-

Incubate the solutions in the dark at room temperature for at least 12 hours to allow for equilibration of pyrene within the micelles.

-

Measure the fluorescence emission spectra of each sample using a fluorometer with an excitation wavelength of 334 nm. Record the emission intensities from 350 nm to 500 nm.

-

Determine the intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks of the pyrene emission spectrum.

-

Plot the ratio of the intensities (I₃/I₁) as a function of the logarithm of the Cholesterol-PEG-azide concentration.

-

The CMC is determined as the concentration at which a sharp increase in the I₃/I₁ ratio is observed, representing the point of micelle formation. This can be calculated from the intersection of the two linear portions of the plot.[4]

Protocol 4.2.2: Micelle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Procedure:

-

Prepare a solution of Cholesterol-PEG-azide in the desired aqueous buffer at a concentration significantly above the CMC.

-

Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates.

-

Transfer the filtered solution to a clean DLS cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Perform the DLS measurement according to the instrument's operating procedure. The instrument will measure the fluctuations in scattered light intensity due to the Brownian motion of the micelles.

-

The software will analyze the autocorrelation function to determine the hydrodynamic diameter (size) and the polydispersity index (PDI) of the micelles. A PDI value below 0.3 is generally considered to indicate a monodisperse population.[5]

Protocol 4.2.3: Micelle Morphology by Transmission Electron Microscopy (TEM)

Procedure:

-

Prepare a dilute solution of Cholesterol-PEG-azide micelles in water or a volatile buffer (e.g., ammonium acetate).

-

Place a drop of the micelle solution onto a carbon-coated copper TEM grid.

-

Allow the solution to adsorb for 1-2 minutes.

-

Wick away the excess liquid with filter paper.

-

For negative staining, apply a drop of a heavy metal staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 30-60 seconds.

-

Wick away the excess stain and allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope to visualize the morphology of the micelles.[6]

Cellular Uptake and Biological Interactions

The cholesterol component of Cholesterol-PEG-azide can facilitate interaction with and entry into cells, a critical step for intracellular drug delivery. The primary proposed mechanism for the uptake of cholesterol-rich nanoparticles is through lipid raft-mediated endocytosis.

Proposed Cellular Uptake Pathway

Caption: Proposed pathway of lipid raft-mediated endocytosis for Cholesterol-PEG-azide micelles.

Experimental Workflow for Investigating Cellular Uptake

Objective: To determine the mechanism of cellular uptake of Cholesterol-PEG-azide micelles in a specific cell line.

Materials:

-

Cholesterol-PEG-azide micelles encapsulating a fluorescent dye (e.g., DiI or a fluorescently labeled cargo).

-

Cell line of interest (e.g., a cancer cell line).

-

Cell culture medium and supplements.

-

Inhibitors of endocytosis pathways (e.g., chlorpromazine for clathrin-mediated endocytosis, filipin or methyl-β-cyclodextrin for caveolae/lipid raft-mediated endocytosis, amiloride for macropinocytosis).

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 24-well plates or chamber slides) and allow them to adhere and grow to a suitable confluency.

-

Inhibitor Pre-treatment: Pre-incubate the cells with the different endocytosis inhibitors at their effective, non-toxic concentrations for a specified time (e.g., 1-2 hours). Include a control group with no inhibitor.

-

Micelle Incubation: Add the fluorescently labeled Cholesterol-PEG-azide micelles to the cell culture medium of both the inhibitor-treated and control groups. Incubate for a defined period (e.g., 2-4 hours) to allow for cellular uptake.

-

Washing: After incubation, remove the micelle-containing medium and wash the cells thoroughly with cold PBS to remove any non-internalized micelles.

-

Analysis:

-

Fluorescence Microscopy: If using chamber slides, fix the cells and visualize them under a fluorescence microscope. Qualitatively and quantitatively assess the intracellular fluorescence in the different treatment groups. A significant reduction in fluorescence in the presence of a specific inhibitor suggests the involvement of that particular uptake pathway.

-

Flow Cytometry: If using well plates, detach the cells and analyze them by flow cytometry. Quantify the mean fluorescence intensity of the cell population for each treatment group. A statistically significant decrease in fluorescence intensity in an inhibitor-treated group compared to the control indicates the inhibition of the primary uptake mechanism.

-

-

Data Interpretation: Compare the uptake in the presence of different inhibitors. A significant reduction in uptake with filipin or methyl-β-cyclodextrin would provide strong evidence for the involvement of lipid raft-mediated endocytosis.

Conclusion

The amphiphilic nature of Cholesterol-PEG-azide is the cornerstone of its utility in drug delivery. Its ability to self-assemble into stable, biocompatible nanocarriers, coupled with the versatility of the azide group for bioconjugation, makes it a highly attractive platform for the development of next-generation nanomedicines. A thorough understanding and characterization of its physicochemical properties and cellular interactions, as detailed in this guide, are essential for the rational design and successful translation of Cholesterol-PEG-azide-based therapeutic and diagnostic agents.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of Cholesterol Anchors in PEGylated Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) modification of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs), is a cornerstone of modern nanomedicine. This "stealth" technology significantly enhances systemic circulation time by reducing opsonization and clearance by the mononuclear phagocyte system. The choice of the lipid anchor for the PEG chain is a critical determinant of the nanoparticle's stability, pharmacokinetics, and, ultimately, its therapeutic efficacy. While phospholipids have been the conventional choice, cholesterol as a PEG anchor presents unique advantages. This technical guide provides an in-depth exploration of the role of cholesterol anchors in PEGylated lipids, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying principles.

Introduction: The Significance of the PEG Anchor

PEGylation confers "stealth" characteristics to lipid nanoparticles, preventing their rapid clearance from the bloodstream.[1] The hydrophilic PEG chains create a steric barrier on the nanoparticle surface, which minimizes interactions with blood components and reduces uptake by the reticuloendothelial system (RES).[1][2] The lipid moiety that anchors the PEG chain to the nanoparticle surface plays a crucial role in the overall performance of the delivery system.[3]

Traditionally, phospholipids like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) have been used as PEG anchors. However, cholesterol, an essential component of mammalian cell membranes, offers a compelling alternative.[4][] Its unique structural properties and favorable interactions within the lipid bilayer can lead to improved stability and bioavailability.[][6]

The Cholesterol Anchor Advantage

The use of cholesterol as a PEG anchor offers several distinct advantages over traditional phospholipid anchors:

-

Enhanced Bilayer Stability and Retention: Cholesterol is known to increase the stability and reduce the permeability of lipid bilayers.[2][7] When used as a PEG anchor, it can improve the retention of the PEG-lipid conjugate within the nanoparticle membrane, leading to a more persistent stealth effect.[]

-

Improved Pharmacokinetics: Several studies have shown that liposomes and LNPs formulated with cholesterol-anchored PEG exhibit prolonged circulation times compared to those with phospholipid anchors.[1][4] This is attributed to the stronger anchoring of the PEG chain, which minimizes its desorption from the nanoparticle surface in the bloodstream.[8]

-

Modulation of Cellular Uptake and Transfection Efficiency: The choice of PEG anchor can significantly influence how nanoparticles interact with cells. In some cases, cholesterol-anchored PEG has been shown to enhance transfection efficiency compared to DSPE-PEG, particularly in lipoplexes with high cholesterol content.[3][9] This suggests that the cholesterol anchor may influence intracellular trafficking pathways.[3]

-

Biocompatibility: As a natural component of cell membranes, cholesterol is highly biocompatible.[]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, highlighting the impact of cholesterol anchors on the physicochemical properties and biological performance of PEGylated lipid systems.

Table 1: Influence of PEG Anchor on Transfection Efficiency in KB Cells

| Formulation | Cholesterol Content (wt%) | Transfection Rate (Relative to Non-PEGylated Control) | Reference |

| Non-PEGylated | 69 | 1.0 | [3] |

| PEG-DSPE | 69 | ~0.3 | [3] |

| PEG-Cholesterol | 69 | ~3.0 | [3] |

| PEG-DSPE | 56 | ~0.4 | [3] |

| PEG-Cholesterol | 56 | ~2.5 | [3] |

| PEG-DSPE | 45 | ~0.5 | [3] |

| PEG-Cholesterol | 45 | ~0.6 | [3] |

| PEG-DSPE | 36 | ~0.6 | [3] |

| PEG-Cholesterol | 36 | ~0.7 | [3] |

Table 2: Effect of PEG Anchor on Cellular Uptake in KB Cells

| Formulation | Mean Fluorescence (Arbitrary Units) | Reference |

| Non-transfected Control | 3.5 | [3] |

| Non-PEGylated Lipoplexes | ~12 | [3] |

| PEG-DSPE Lipoplexes | ~7 | [3] |

| PEG-Cholesterol Lipoplexes | ~12 | [3] |

Table 3: Pharmacokinetics of PEGylated Synthetic High-Density Lipoprotein (sHDL)

| PEG-Lipid Modification | Area Under the Curve (AUC) for Phospholipid Component (Relative Increase) | Area Under the Curve (AUC) for Cholesterol Mobilization (Fold Increase) | Reference |

| 2.5% PEG2k | Significant Increase (p < 0.05) | ~2 | [1] |

| 5% PEG2k | Significant Increase (p < 0.05) | ~2.5 | [1] |

| 10% PEG2k | Significant Increase (p < 0.05) | ~3 | [1] |

| 2.5% PEG5k | Significant Increase (p < 0.05) | ~3.5 | [1] |

| 5% PEG5k | Significant Increase (p < 0.05) | ~4 | [1] |

Experimental Protocols

Synthesis of Cholesterol-PEG Conjugates

A common method for synthesizing cholesterol-PEG conjugates involves the reaction of cholesterol with a PEG derivative. For instance, MeO-PEG2000–cholesterol can be synthesized by linking the hydroxyl group of MeO-PEG2000-OH to cholesterol via cholesteryl chloroformate, forming a carbonate ester.[3] The synthesis can be confirmed using techniques like FT-IR and 1H NMR spectroscopy.[10]

Preparation of PEGylated Liposomes/LNPs

A widely used method for preparing PEGylated lipid nanoparticles is the thin-film hydration method followed by extrusion.

-

Lipid Film Formation: The lipid components, including the primary phospholipid (e.g., DSPC), cholesterol, and the PEG-lipid (e.g., DSPE-PEG or Cholesterol-PEG), are dissolved in an organic solvent like chloroform. The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.[11]

-

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the therapeutic agent to be encapsulated. The hydration process is typically carried out above the phase transition temperature of the lipids with gentle agitation.

-

Extrusion: To obtain unilamellar vesicles with a defined size, the hydrated lipid suspension is repeatedly passed through polycarbonate membranes with specific pore sizes using an extruder.

For LNP formulations containing nucleic acids, a rapid mixing method using a microfluidic device is often employed.[8][12] In this method, a lipid solution in ethanol is rapidly mixed with an aqueous solution of the nucleic acid at an acidic pH.[12]

Characterization of PEGylated Nanoparticles

-

Size and Zeta Potential: Dynamic light scattering (DLS) is used to determine the mean particle size and polydispersity index (PDI). Zeta potential, a measure of the surface charge, is determined by electrophoretic light scattering.[3]

-

Encapsulation Efficiency: The amount of drug or nucleic acid encapsulated within the nanoparticles is determined by separating the unencapsulated material from the nanoparticles (e.g., by size exclusion chromatography or ultracentrifugation) and quantifying the amount of encapsulated substance.[13]

-

In Vitro Release Studies: The release profile of the encapsulated agent is studied by incubating the nanoparticles in a relevant medium (e.g., PBS with or without serum) at 37°C and measuring the amount of released agent over time.[7]

-

Cellular Uptake and Transfection Efficiency: For gene delivery applications, cellular uptake can be quantified using flow cytometry with fluorescently labeled nanoparticles or nucleic acids.[3] Transfection efficiency is typically assessed by measuring the expression of a reporter gene (e.g., luciferase) in cells treated with the nanoparticles.[14]

-

Pharmacokinetic Studies: In vivo pharmacokinetic studies are performed by administering the nanoparticles to animals (e.g., mice or rats) and measuring the concentration of the nanoparticles or the encapsulated drug in the blood at different time points.[1]

Visualizing the Concepts

Structure of PEGylated Lipids

Caption: Comparison of DSPE and Cholesterol as PEG anchors.

PEGylated Liposome Formation and Function

Caption: Workflow of PEGylated liposome function.

Impact of PEG Anchor on Nanoparticle Fate

Caption: Influence of PEG anchor choice on nanoparticle fate.

Conclusion

The selection of the PEG anchor is a critical parameter in the design of effective lipid-based drug delivery systems. Cholesterol, as a PEG anchor, offers significant advantages in terms of nanoparticle stability, circulation longevity, and potentially, cellular interactions. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique properties of cholesterol-anchored PEGylated lipids for the development of next-generation nanomedicines. Further research into the specific mechanisms by which cholesterol anchors influence intracellular trafficking will undoubtedly open new avenues for targeted and efficient drug delivery.

References

- 1. The effect of synthetic high density lipoproteins modification with polyethylene glycol on pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability of Alkyl Chain-Mediated Lipid Anchoring in Liposomal Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholesterol as a bilayer anchor for PEGylation and targeting ligand in folate-receptor-targeted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PEG Lipids: Definition, Structure & Key Applications | Biopharma PEG [biochempeg.com]

- 7. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The effect of DSPE-PEG2000, cholesterol and drug incorporated in bilayer on the formation of discoidal micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Cholesterol-rich lipid-mediated nanoparticles boost of transfection efficiency, utilized for gene editing by CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

The Azide Group: A Cornerstone of Modern Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide functional group has emerged as a central tool in the field of bioconjugation, enabling the precise and stable covalent modification of biomolecules in complex biological environments. Its small size, metabolic stability, and unique reactivity make it an ideal chemical handle for a wide range of applications, from molecular imaging and drug delivery to diagnostics and materials science. This guide provides a comprehensive technical overview of the azide group's function in bioconjugation, focusing on the core chemistries, quantitative data, and detailed experimental protocols.

Core Principles of Azide-Based Bioconjugation

The utility of the azide group in bioconjugation stems from its participation in "click chemistry" reactions, which are characterized by high yields, stereospecificity, and the formation of a single, stable product under mild, aqueous conditions.[1] The most prominent of these reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. These reactions are bioorthogonal, meaning the reacting functional groups (azides and their respective partners) are inert to the vast array of functional groups present in biological systems, thus ensuring high specificity.[2][3]

Key Bioorthogonal Reactions Involving Azides

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for linking molecules containing terminal alkynes with those bearing azide groups.[4][5] The reaction is catalyzed by a copper(I) species, which dramatically accelerates the rate of the 1,3-dipolar cycloaddition, leading to the formation of a stable 1,4-disubstituted triazole linkage.[1][6] Due to its rapid kinetics and high yields, CuAAC is a preferred method for in vitro applications.[7][8]

Advantages:

-

Extremely fast reaction kinetics.[9]

-

High yields and specificity, forming a single regioisomer.[1][8]

-

Tolerant of a wide range of solvents and pH conditions.[1][9]

Limitations:

-

The requirement for a copper catalyst can be cytotoxic, limiting its application in living cells and organisms.[7][10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity associated with CuAAC, the strain-promoted azide-alkyne cycloaddition was developed.[11] This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne to drive the reaction with an azide.[11][] The release of this ring strain upon cycloaddition provides the necessary activation energy for the reaction to proceed efficiently under physiological conditions.[13] SPAAC is the method of choice for in vivo and live-cell labeling applications.[11][14]

Advantages:

-

Copper-free, making it highly biocompatible and suitable for in vivo applications.[11][15]

-

High bioorthogonality, with no interference from native biological functional groups.[14]

Limitations:

-